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Compound of Interest

Compound Name: FNDR-20123 free base

Cat. No.: B11936684 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 50% inhibitory concentration (IC50) values

for FNDR-20123, a novel histone deacetylase (HDAC) inhibitor with potent anti-malarial activity.

The data herein is compiled from publicly available studies to facilitate independent

assessment and comparison with alternative compounds. It is important to note that the

majority of the cited IC50 values for FNDR-20123 originate from the primary discovery study

published in 2020, highlighting a need for further independent verification in the scientific

community.

Quantitative Data Summary: FNDR-20123 Efficacy
FNDR-20123 has been evaluated against multiple targets, including pan- and isoform-specific

histone deacetylases (HDACs) and various life stages of the malaria parasite, Plasmodium

falciparum. The reported IC50 values demonstrate its potency and mechanism of action.

Table 1: IC50 Values of FNDR-20123 Against Various Biological Targets
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Target IC50 (nM) Source

Plasmodium HDAC
(Enzymatic Assay)

31 [1][2][3]

Human HDAC (Pan,

Enzymatic Assay)
3 [1][2][3]

P. falciparum (Asexual Blood-

Stage)
41 - 42 [1][2][4][5]

P. falciparum (Male

Gametocytes)
190 [1][2][3]

Human HDAC1 25 [2][6][7]

Human HDAC2 29 [2][6][7]

Human HDAC3 2 [2][6][7]

Human HDAC6 11 [2][6][7]

| Human HDAC8 | 282 |[2][6][7] |

Comparative Efficacy Against Plasmodium falciparum
To contextualize the anti-malarial potency of FNDR-20123, its in vitro efficacy against asexual

blood-stage P. falciparum is compared with other known HDAC inhibitors and standard-of-care

anti-malarial drugs. IC50 values can vary based on parasite strain (e.g., drug-sensitive vs.

multi-drug resistant) and specific assay conditions.

Table 2: Comparative In Vitro Efficacy Against Asexual-Stage P. falciparum
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Compound
Mechanism of
Action

IC50 (nM) Notes / Strain

FNDR-20123 HDAC Inhibitor 42
Sensitive & MDR

Strains[4][5]

Vorinostat (SAHA) HDAC Inhibitor ~100 - 200
3D7 (sensitive) & Dd2

(resistant)[8]

Panobinostat HDAC Inhibitor ~20 -[3]

Trichostatin A (TSA) HDAC Inhibitor ~164 D6 (sensitive)[9]

Atovaquone
Cytochrome bc1

Complex Inhibitor
~0.9

Sensitive & Resistant

Isolates[1]

| Pyrimethamine | Dihydrofolate Reductase Inhibitor | ~15 (Susceptible) / >2,000 (Resistant) |

African Isolates[2] |

Experimental Protocols
The determination of IC50 values is critical for evaluating compound potency. Below are

generalized protocols for the key assays used to derive the data presented.

Enzymatic HDAC Inhibition Assay (Fluorescence-Based)
This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of

isolated histone deacetylases.

Enzyme Source: Recombinant purified Plasmodium or human HDAC isoforms, or nuclear

extracts from cell lines (e.g., HeLa).

Substrate: A fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC). When

deacetylated by an active HDAC enzyme, the substrate can be cleaved by a developer

enzyme (trypsin), releasing a fluorescent molecule (AMC).

Procedure:
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The test compound (e.g., FNDR-20123) is serially diluted to create a range of

concentrations.

The HDAC enzyme source is pre-incubated with each concentration of the test compound

in a 96- or 384-well microplate.

The fluorogenic substrate is added to initiate the enzymatic reaction.

The reaction is incubated at 37°C for a defined period (e.g., 60 minutes).

A developer solution containing trypsin is added to stop the HDAC reaction and cleave the

deacetylated substrate.

The fluorescence intensity is measured using a plate reader (e.g., excitation at 360 nm,

emission at 460 nm).

Data Analysis: The fluorescence signal is proportional to HDAC activity. The percentage of

inhibition is calculated relative to a vehicle control (e.g., DMSO). The IC50 value is

determined by fitting the concentration-response data to a sigmoidal curve using non-linear

regression.

P. falciparum Asexual Blood-Stage Growth Inhibition
Assay
This cell-based assay measures the effect of a compound on the proliferation of the malaria

parasite within human red blood cells.

Parasite Culture: Asexual stages of P. falciparum (e.g., 3D7 or Dd2 strains) are maintained in

continuous culture in human O+ erythrocytes at a defined hematocrit (e.g., 2-5%) in RPMI

1640 medium supplemented with human serum or Albumax.

Procedure:

The test compound is serially diluted in culture medium across a 96-well microplate.

A synchronized parasite culture (typically at the ring stage) is diluted to a starting

parasitemia of ~0.5-1% and added to the wells containing the test compound.
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The plate is incubated for 48-72 hours under standard culture conditions (e.g., 37°C, 5%

CO₂, 5% O₂).

Parasite growth is quantified. A common method is the SYBR Green I-based fluorescence

assay:

Cells are lysed to release parasites.

SYBR Green I dye, which intercalates with DNA, is added.

Fluorescence is measured on a plate reader, which correlates with the amount of

parasite DNA (i.e., parasite growth).

Data Analysis: The percentage of growth inhibition is calculated relative to untreated control

wells. The IC50 value is the concentration of the compound that reduces parasite growth by

50% and is calculated using a non-linear regression dose-response model.

Visualizations
HDAC Inhibition Pathway
The diagram below illustrates the mechanism of action for an HDAC inhibitor like FNDR-20123.

By blocking HDAC enzymes, the inhibitor prevents the removal of acetyl groups from histones,

leading to a more open chromatin structure (euchromatin) and altered gene expression, which

is detrimental to parasite survival.
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Normal Chromatin Regulation

Effect of FNDR-20123
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Click to download full resolution via product page

Caption: Mechanism of HDAC inhibition by FNDR-20123, leading to altered chromatin state.

General Workflow for IC50 Determination
This flowchart outlines the key steps involved in a typical in vitro experiment to determine the

IC50 value of a test compound.
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Start: Prepare Compound & Cells

1. Create Serial Dilutions
of Test Compound

2. Plate Cells/Enzyme in
Microplate Wells

3. Add Compound Dilutions
to Wells

4. Incubate for a
Defined Period (e.g., 48h)

5. Quantify Biological Activity
(e.g., SYBR Green, Fluorescence)

6. Record Raw Data
(e.g., Absorbance, Fluorescence)

7. Analyze Data:
- Normalize to Controls

- Plot Dose-Response Curve

End: Determine IC50 Value

Click to download full resolution via product page

Caption: Standard experimental workflow for determining IC50 values in vitro.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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